molecular formula C25H27N5O2 B2912489 (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide CAS No. 1396891-90-9

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B2912489
CAS RN: 1396891-90-9
M. Wt: 429.524
InChI Key: FGBBARRUBQKWJY-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPA belongs to the class of acrylamide derivatives and is a potent inhibitor of protein kinase C (PKC) activity.

Mechanism of Action

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is overexpressed in various diseases, including cancer and diabetes, and its inhibition has been shown to have therapeutic benefits.
Biochemical and Physiological Effects:
(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of blood glucose levels, and reduction of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide in lab experiments include its potent inhibitory activity against PKC, its ability to induce apoptosis and inhibit cell proliferation, and its potential therapeutic applications in various diseases. However, the limitations of using (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide. One potential direction is to investigate its therapeutic applications in other diseases such as neurodegenerative diseases and inflammatory disorders. Another direction is to develop more potent and selective PKC inhibitors based on the structure of (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide. Additionally, further studies are needed to determine the safety and efficacy of (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide in humans and to develop optimal dosing regimens for its therapeutic use.

Synthesis Methods

The synthesis of (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid with 2-chloroacetyl chloride to form 3-(4-methoxyphenyl)-2-chloroacrylic acid. This intermediate is then reacted with 4-benzylpiperazine and 6-chloro-4-(3-pyridyl)pyrimidine to yield (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide.

Scientific Research Applications

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, (E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

(E)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-12,17,19H,13-16,18H2,1H3,(H,26,27,28,31)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBBARRUBQKWJY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide

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